

# Pentadecanal: A Versatile C15 Building Block in Modern Organic Synthesis

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## Compound of Interest

Compound Name: Pentadecanal

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## Abstract

**Pentadecanal**, a 15-carbon saturated fatty aldehyde, has emerged as a crucial and versatile precursor in the field of organic synthesis. Its long alkyl chain and reactive aldehyde functionality make it an ideal starting material for the construction of complex molecular architectures, ranging from bioactive natural products and pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of **pentadecanal**'s role as a precursor, detailing its application in key synthetic transformations including Wittig reactions, aldol condensations, and reductive aminations. Furthermore, this document elucidates its involvement in crucial biological pathways, such as sphingolipid metabolism, and presents a comprehensive case study on its application in the total synthesis of the potent cytotoxic agent, Jaspine B. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows and signaling pathways are provided to serve as a practical resource for researchers in organic and medicinal chemistry.

## Introduction

**Pentadecanal** (C<sub>15</sub>H<sub>30</sub>O) is a long-chain aliphatic aldehyde that serves as a valuable building block in organic synthesis.<sup>[1]</sup> Its utility stems from the presence of a terminal aldehyde group, which is susceptible to a wide array of chemical transformations, and a 14-carbon lipophilic

chain that can be incorporated into target molecules to modulate their physical and biological properties.[1][2] This guide will delve into the core applications of **pentadecanal** as a synthetic precursor, with a focus on its role in carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to the construction of complex organic molecules.

## Physicochemical Properties of Pentadecanal

A summary of the key physicochemical properties of **pentadecanal** is presented in the table below. This data is essential for its handling, reaction setup, and purification.

Property	Value	Reference(s)
Molecular Formula	C <sub>15</sub> H <sub>30</sub> O	[3]
Molecular Weight	226.40 g/mol	[3]
CAS Number	2765-11-9	[3]
Appearance	Solid	[3]
Boiling Point	284.00 to 286.00 °C @ 760.00 mm Hg	[3]
Melting Point	24 - 25 °C	[3]

## Key Synthetic Transformations of Pentadecanal

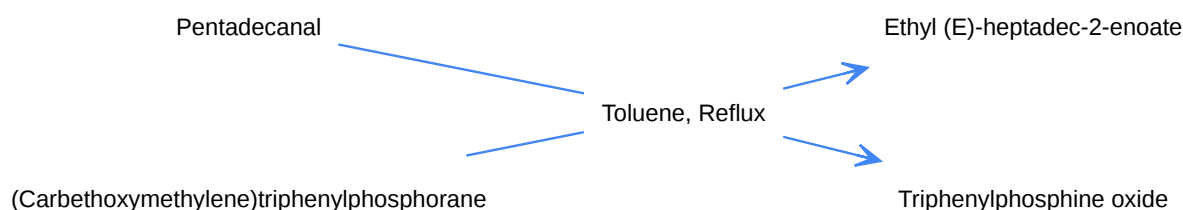
**Pentadecanal**'s aldehyde functionality allows it to participate in a variety of fundamental organic reactions. This section details the protocols and expected outcomes for its use in Wittig reactions, aldol condensations, and reductive aminations.

### Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[4] With **pentadecanal**, this reaction can be employed to extend the carbon chain and introduce a double bond, a functional group that can be further manipulated. A common application involves the use of stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, to stereoselectively form (E)-alkenes.[5]

This protocol describes the Wittig reaction between **pentadecanal** and (carbethoxymethylene)triphenylphosphorane to yield ethyl (E)-heptadec-2-enoate.

Reaction Scheme:



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Caption: Wittig reaction of **pentadecanal**.

Materials:

- **Pentadecanal**
- (Carbethoxymethylene)triphenylphosphorane
- Anhydrous Toluene
- Standard laboratory glassware for reflux under an inert atmosphere

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve **pentadecanal** (1.0 eq) in anhydrous toluene.[5]
- Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.[5]
- Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[5]

- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired (E)-alkene.[5]

Quantitative Data:

Reactant 1	Reactant 2	Product	Solvent	Conditions	Yield	Reference
Pentadecanal	(Carbethoxymethylene triphenylphosphorane)	Ethyl (E)-heptadec-2-enoate	Toluene	Reflux	High (Typical for stabilized ylides)	[5]

Spectroscopic Data (Predicted for Ethyl (E)-Heptadec-2-enoate):

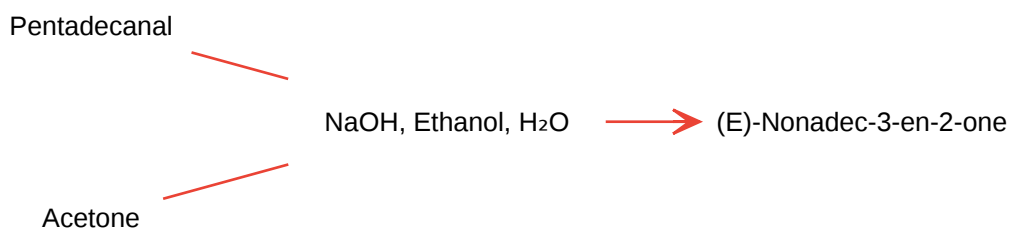
- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  ~6.97 (dt, 1H), ~5.81 (d, 1H), 4.18 (q, 2H), 2.20 (q, 2H), 1.45-1.20 (m, 25H), 0.88 (t, 3H).
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  ~166.7, ~149.8, ~121.2, 60.2, 32.3, 31.9, 29.6 (multiple peaks), 29.3, 29.1, 28.1, 22.7, 14.3, 14.1.
- MS (EI):  $m/z$  (%) = 282 ( $\text{M}^+$ ).

## Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[6] **Pentadecanal** can serve as the electrophilic partner in crossed aldol condensations with ketones like acetone to produce  $\alpha,\beta$ -unsaturated ketones.

This protocol outlines the base-catalyzed aldol condensation of **pentadecanal** with acetone.

Reaction Scheme:



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Caption: Aldol condensation of **pentadecanal**.

Materials:

- **Pentadecanal**
- Acetone
- Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
- Ethanol
- Standard laboratory glassware

Procedure:

- In an Erlenmeyer flask, prepare a solution of sodium hydroxide in ethanol and water.<sup>[7]</sup>
- Add acetone to the basic solution, followed by the dropwise addition of **pentadecanal** with stirring.<sup>[7]</sup>
- Stir the mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for the reaction to proceed.<sup>[7]</sup>
- If a precipitate forms, collect the product by vacuum filtration. If not, the reaction may be gently heated to promote condensation.<sup>[4]</sup>
- Wash the crude product with cold water and then cold ethanol to remove unreacted starting materials and base.<sup>[7]</sup>

- Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified  $\alpha,\beta$ -unsaturated ketone.[7]

Quantitative Data:

Reactant 1	Reactant 2	Product	Catalyst	Solvent	Yield	Reference
Pentadecanal	Acetone	(E)-Nonadec-3-en-2-one	NaOH	Ethanol/Water	Moderate to High	[6][7]

Spectroscopic Data (Predicted for (E)-Nonadec-3-en-2-one):

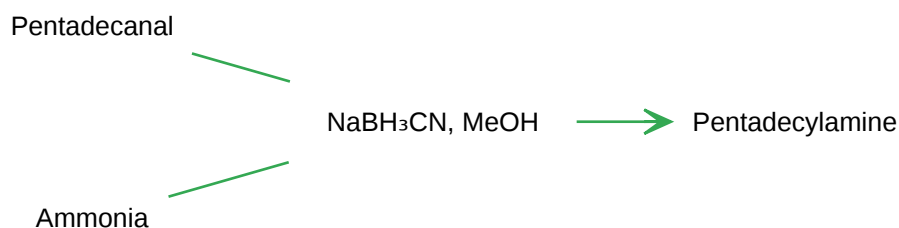
- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  ~6.85 (dt, 1H), ~6.10 (d, 1H), 2.24 (s, 3H), 2.18 (q, 2H), 1.45-1.20 (m, 22H), 0.88 (t, 3H).
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  ~198.5, ~148.9, ~132.1, 32.5, 31.9, 29.6 (multiple peaks), 29.3, 29.1, 28.2, 27.0, 22.7, 14.1.
- MS (EI):  $m/z$  (%) = 266 ( $\text{M}^+$ ).

## Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[8] **Pentadecanal** can be converted to a primary amine via reaction with ammonia or to secondary and tertiary amines by reacting with primary or secondary amines, respectively, in the presence of a suitable reducing agent. Sodium cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) is a commonly used reducing agent for this transformation as it selectively reduces the intermediate imine in the presence of the starting aldehyde.[9][10]

This protocol describes the reductive amination of **pentadecanal** with ammonia.

Reaction Scheme:



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Caption: Reductive amination of **pentadecanal**.

Materials:

- **Pentadecanal**
- Ammonium acetate or aqueous ammonia
- Sodium cyanoborohydride (NaBH<sub>3</sub>CN)
- Methanol
- Standard laboratory glassware

Procedure:

- Dissolve **pentadecanal** in methanol.
- Add a source of ammonia, such as ammonium acetate.[9]
- Add sodium cyanoborohydride portion-wise to the reaction mixture at room temperature.[9]
- Stir the reaction for several hours until completion, as monitored by TLC.
- Carefully quench the reaction with dilute acid (e.g., 1M HCl) in a fume hood due to the potential evolution of HCN gas.[9]
- Basify the solution with aqueous NaOH and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

- Dry the organic layer over an anhydrous drying agent (e.g.,  $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to obtain the crude amine.
- Purify the product by distillation or column chromatography.

Quantitative Data:

Reactant 1	Reactant 2	Reducing Agent	Product	Solvent	Yield	Reference
Pentadecanal	Ammonia	$\text{NaBH}_3\text{CN}$	Pentadecylamine	Methanol	Good to High	[9]

Spectroscopic Data (for Pentadecylamine):

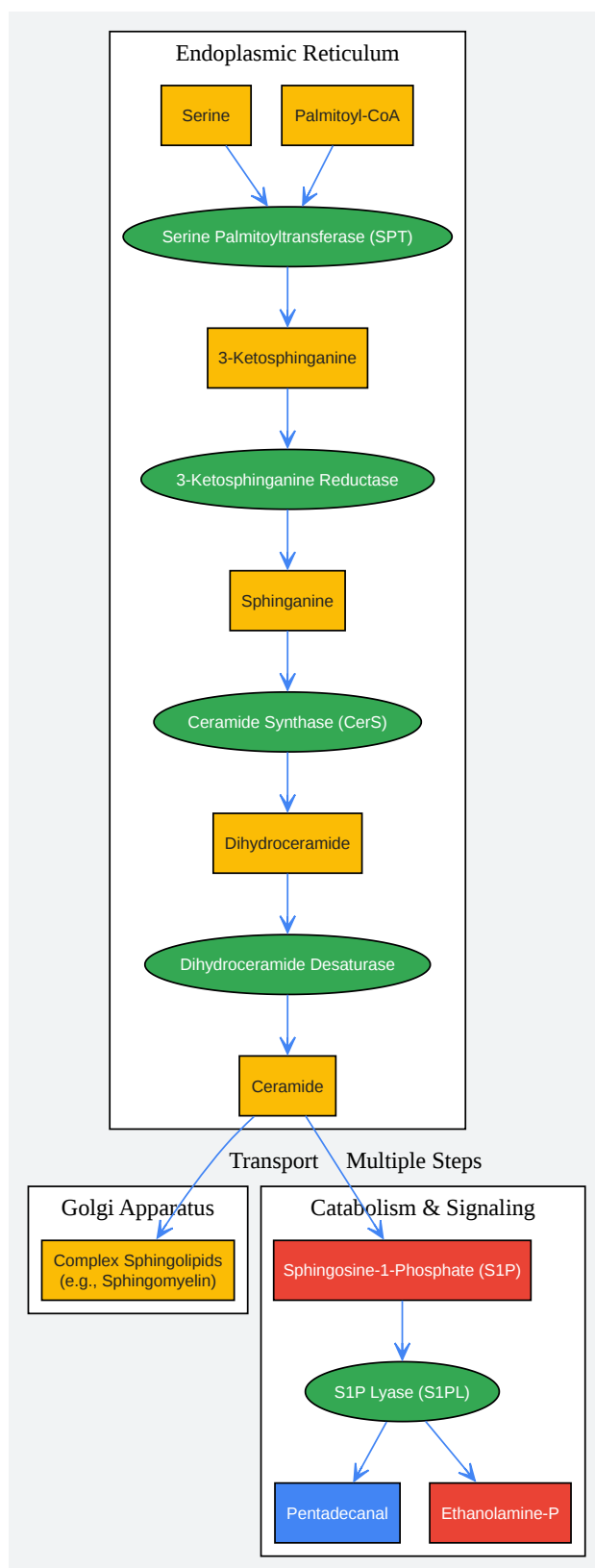
- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  ~2.68 (t, 2H), 1.45 (m, 2H), 1.26 (br s, 24H), 0.88 (t, 3H).
- $^{13}\text{C}$  NMR ( $\text{CDCl}_3$ ):  $\delta$  ~42.3, 33.9, 31.9, 29.7 (multiple peaks), 29.4, 26.9, 22.7, 14.1.
- MS (EI):  $m/z$  (%) = 227 ( $\text{M}^+$ ).

## Pentadecanal in Biological Pathways: Sphingolipid Metabolism

Long-chain aldehydes, including **pentadecanal**, are implicated in sphingolipid metabolism.[11] Sphingolipids are a class of lipids that are essential structural components of eukaryotic cell membranes and also function as signaling molecules.[12] The de novo synthesis of sphingolipids begins with the condensation of serine and palmitoyl-CoA to form a long-chain base. While the canonical pathway utilizes C16 and longer fatty acyl-CoAs, the presence of odd-chain sphingolipids in nature suggests that precursors with different chain lengths, such as those derived from **pentadecanal**, can enter this pathway.

The catabolism of sphingosine-1-phosphate (S1P) by sphingosine-1-phosphate lyase (S1PL) yields a fatty aldehyde and ethanolamine phosphate.[13] In the case of a C17 sphingoid base, this cleavage would produce **pentadecanal**. This highlights a key intersection of **pentadecanal** with sphingolipid signaling.





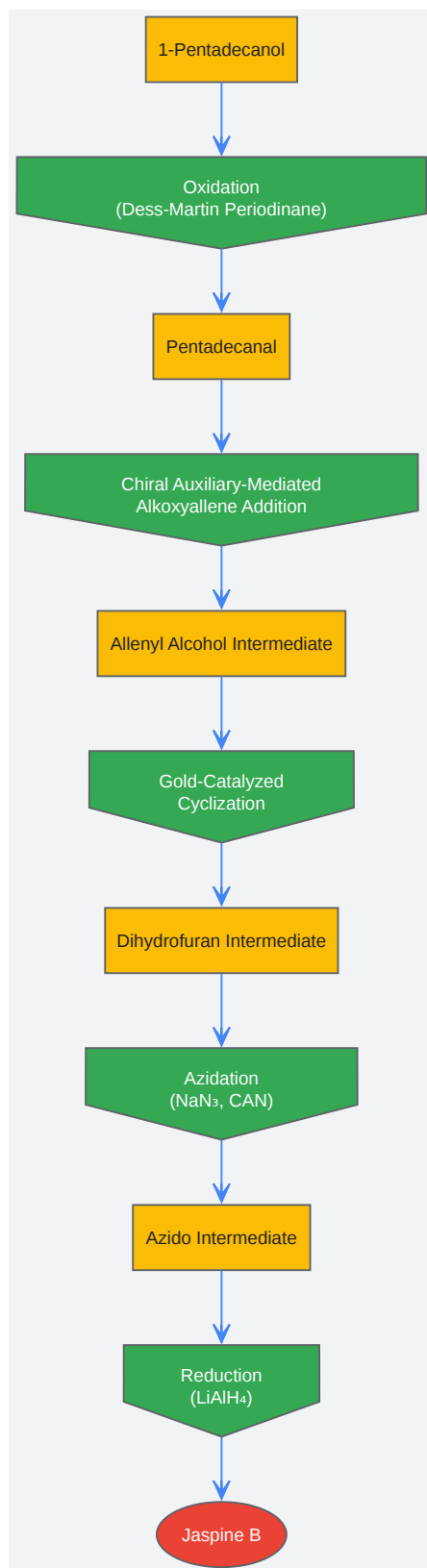
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Caption: Role of **pentadecanal** in sphingolipid metabolism.

## Case Study: Total Synthesis of Jaspine B

Jaspine B is a natural product isolated from marine sponges that exhibits potent cytotoxic activity against various cancer cell lines.<sup>[1][2]</sup> Its anhydrophytosphingosine structure has made it an attractive target for total synthesis. Several synthetic routes to Jaspine B have been developed, with many utilizing a C15 precursor to construct the long alkyl tail. One efficient synthesis begins with the readily available 1-pentadecanol, which is first oxidized to **pentadecanal**.<sup>[1][2]</sup>

The overall synthetic workflow from 1-pentadecanol to Jaspine B is depicted below. This multi-step synthesis highlights the importance of **pentadecanal** as a key intermediate in the construction of complex, biologically active molecules.<sup>[1]</sup>



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Caption: Experimental workflow for the total synthesis of Jaspine B.

## Experimental Protocol: Synthesis of Jaspine B from 1-Pentadecanol

This section provides a summary of the key steps in the synthesis of Jaspine B, starting with the formation of **pentadecanal**.

### Step 1: Oxidation of 1-Pentadecanol to **Pentadecanal**

- Reagents: 1-Pentadecanol, Dess-Martin Periodinane (DMP), Dichloromethane (DCM).[1]
- Procedure: 1-Pentadecanol is dissolved in anhydrous DCM and treated with DMP at 0 °C to room temperature. The reaction is monitored by TLC. Upon completion, the reaction is quenched, and the crude **pentadecanal** is extracted and can be used in the next step, often without further purification.[1]
- Yield: Typically high (>90%).[2]

### Step 2: Chiral Auxiliary-Mediated Addition of Lithiated Alkoxyallene

- Reagents: **Pentadecanal**, carbohydrate-derived alkoxyallene, n-butyllithium, anhydrous THF.[1]
- Procedure: The alkoxyallene is lithiated with n-butyllithium at -78 °C, followed by the addition of a solution of **pentadecanal**. This reaction sets the stereochemistry at a key carbon center.[1]

Subsequent Steps: The synthesis proceeds through a gold-catalyzed cyclization to form a dihydrofuran intermediate, followed by azidation and a final reduction step to yield Jaspine B.[1]

Quantitative Data for Jaspine B Synthesis:

Step	Key Reagents	Product	Typical Yield	Reference
Oxidation	Dess-Martin Periodinane	Pentadecanal	>90%	[1][2]
Allenyl Alcohol Formation	Chiral Alkoxyallene, n- BuLi	Allenyl Alcohol Intermediate	Diastereomeric mixture	[1]
Cyclization	Gold Catalyst	Dihydrofuran Intermediate	Good	[1]
Azidation	NaN <sub>3</sub> , CAN	Azido Intermediate	Good	[1]
Reduction	LiAlH <sub>4</sub>	Jaspine B	Good	[1]

## Conclusion

**Pentadecanal** is a highly valuable and versatile C15 precursor in organic synthesis. Its utility is demonstrated through its successful application in a range of fundamental chemical transformations, including Wittig reactions, aldol condensations, and reductive aminations, enabling the construction of more complex molecular frameworks. Furthermore, its role in biological pathways, particularly in sphingolipid metabolism, underscores its relevance in medicinal chemistry and drug development. The successful total synthesis of the potent anticancer agent Jaspine B, which utilizes **pentadecanal** as a key intermediate, serves as a compelling testament to its significance as a building block in the synthesis of bioactive natural products. This technical guide provides a comprehensive overview and practical protocols that will be of significant value to researchers and scientists working in the field of organic and medicinal chemistry.

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